3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole
CAS No.:
Cat. No.: VC13565609
Molecular Formula: C15H19FN2
Molecular Weight: 246.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H19FN2 |
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Molecular Weight | 246.32 g/mol |
IUPAC Name | 3-(azepan-1-ylmethyl)-5-fluoro-1H-indole |
Standard InChI | InChI=1S/C15H19FN2/c16-13-5-6-15-14(9-13)12(10-17-15)11-18-7-3-1-2-4-8-18/h5-6,9-10,17H,1-4,7-8,11H2 |
Standard InChI Key | UOODFVQEBWRZQL-UHFFFAOYSA-N |
SMILES | C1CCCN(CC1)CC2=CNC3=C2C=C(C=C3)F |
Canonical SMILES | C1CCCN(CC1)CC2=CNC3=C2C=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s systematic IUPAC name, 3-(azepan-1-ylmethyl)-5-fluoro-1H-indole, reflects its core components:
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A 1H-indole scaffold substituted with fluorine at position 5.
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An azepane ring (a seven-membered saturated nitrogen heterocycle) attached via a methylene (-CH2-) group at position 3.
The molecular formula is C15H19FN2, with a calculated molecular weight of 246.33 g/mol. Comparative analysis with analogs such as 3-(azepan-1-ylmethyl)-1H-indole (C15H20N2, 228.33 g/mol) and 3-(azepan-1-ylmethyl)-5-nitro-1H-indole (C15H19N3O2, 273.33 g/mol) confirms the expected mass increase from fluorine substitution.
Table 1: Key Chemical Identifiers
Spectral Characteristics
While experimental NMR or mass spectrometry data for this specific compound are unavailable, predictions can be made using analogous structures:
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1H NMR: The indole NH proton typically resonates near δ 11.0–12.0 ppm. Fluorine at C5 would deshield adjacent protons, shifting H4 and H6 to δ 7.2–7.8 ppm . Azepane methylene protons (N-CH2-) appear as multiplet signals between δ 2.5–3.5 ppm.
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13C NMR: The fluorine atom induces significant upfield shifts for C5 (δ ~155 ppm, JCF ≈ 245 Hz) and downfield shifts for neighboring carbons (C4 and C6) .
Synthesis and Derivative Strategies
Retrosynthetic Analysis
Two primary routes are plausible for synthesizing 3-(azepan-1-ylmethyl)-5-fluoro-1H-indole:
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Indole Fluorination Followed by Azepane Coupling:
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Azepane Functionalization Prior to Indole Formation:
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Prepare 3-(azepan-1-ylmethyl)aniline derivatives, followed by cyclization to form the indole ring using methods like the Fischer indole synthesis.
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Experimental Considerations
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Fluorination Challenges: Directing fluorine to C5 requires careful control of reaction conditions to avoid polyhalogenation. Microwave-assisted synthesis may enhance regioselectivity .
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Azepane Compatibility: The seven-membered azepane ring’s conformational flexibility necessitates optimized coupling conditions to prevent steric hindrance during methylene bridge formation .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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logP: Predicted to be ~3.2 (using ChemAxon software), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous Solubility: Estimated at <0.1 mg/mL due to the hydrophobic azepane and indole moieties.
Metabolic Stability
The fluorine atom at C5 likely reduces oxidative metabolism at this position, enhancing in vivo stability compared to non-fluorinated analogs . Azepane’s saturated structure may minimize CYP450-mediated N-dealkylation, though in vitro assays are needed for confirmation.
Future Directions
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Synthetic Optimization: Develop one-pot methodologies to streamline fluorine and azepane introductions.
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In Vitro Profiling: Screen against kinase panels and GPCR arrays to identify lead candidates.
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Crystallographic Studies: Resolve ligand-receptor complexes to guide structure-based drug design.
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